molecular formula C21H16ClF3N2O2 B2737721 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide CAS No. 339020-28-9

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide

Cat. No.: B2737721
CAS No.: 339020-28-9
M. Wt: 420.82
InChI Key: NLNCESZQAJPXDI-UHFFFAOYSA-N
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Description

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorinated pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Benzylation: The chlorinated pyridine is then subjected to a benzylation reaction with 4-(bromomethyl)phenol in the presence of a base like potassium carbonate, resulting in the formation of the intermediate 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenol.

    Etherification: The phenolic intermediate undergoes etherification with 3-(bromomethyl)benzamide in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated pyridine ring, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as a lead molecule in drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.

Industry

Industrially, the compound is used in the synthesis of agrochemicals, particularly herbicides and fungicides, due to its ability to disrupt specific biological pathways in plants and fungi.

Mechanism of Action

The mechanism by which 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoic acid
  • 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzyl alcohol

Uniqueness

Compared to similar compounds, 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide stands out due to its benzamide moiety, which can form additional hydrogen bonds, enhancing its interaction with biological targets. This makes it a more potent candidate in drug development and other applications.

Properties

IUPAC Name

3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-4-6-17(7-5-13)29-12-14-2-1-3-15(8-14)20(26)28/h1-8,10-11H,9,12H2,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCESZQAJPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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